molecular formula C26H29N5O B3936455 1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide

1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide

Cat. No. B3936455
M. Wt: 427.5 g/mol
InChI Key: DVIZUCMBVLJQPV-UHFFFAOYSA-N
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Description

This compound is a member of the cyclopenta[d]pyrimidines class . It is a potent and selective corticotropin-releasing factor 1 receptor antagonist . The optimization of its in vitro affinity and pharmacokinetic profiles was achieved through modifications of the top amine and bottom phenyl substituents .


Synthesis Analysis

The synthesis of this compound involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the direct oxidation of 2,3-cyclopentenopyridine analogues . The catalytic system was also used efficiently for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine in t-BuOH .

Mechanism of Action

As a corticotropin-releasing factor 1 receptor antagonist, this compound likely works by blocking the action of corticotropin-releasing factor 1, potentially leading to anxiolytic-like effects .

properties

IUPAC Name

1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O/c32-26(28-16-12-21-9-4-5-15-27-21)20-13-17-31(18-14-20)25-22-10-6-11-23(22)29-24(30-25)19-7-2-1-3-8-19/h1-5,7-9,15,20H,6,10-14,16-18H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIZUCMBVLJQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N3CCC(CC3)C(=O)NCCC4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide

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